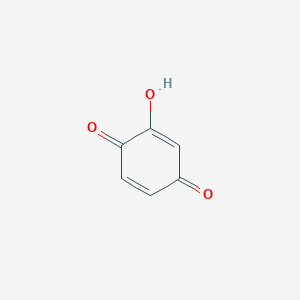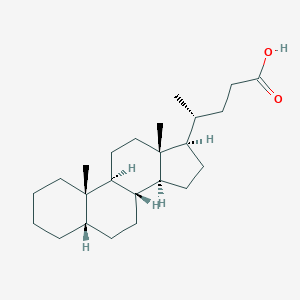
5β-胆烷酸
描述
熊去氧胆酸是一种胆汁酸,在脂肪的消化和吸收中起着重要作用。它是次级胆汁酸,由人类和大多数其他物种肠道细菌的代谢产生。 熊去氧胆酸在化学上与其他胆汁酸有关,如熊去氧胆酸和熊果酸 .
科学研究应用
熊去氧胆酸具有广泛的科学研究应用。 它用于研究线粒体功能,并已显示出在帕金森病中拯救线粒体功能障碍的希望 . 此外,熊去氧胆酸用于开发治疗肝病的药物,并作为神经退行性疾病的潜在治疗剂 .
作用机制
熊去氧胆酸通过多种机制发挥作用。 它激活糖皮质激素受体,导致Akt磷酸化增加,线粒体功能改善 . 这种激活有助于维持线粒体完整性和细胞信号传导,这对它的治疗效果至关重要。
生化分析
Biochemical Properties
5beta-Cholanic acid is involved in the regulation of cholesterol metabolism . It functions as a precursor in the synthesis of bile acids . Understanding these mechanisms provides insights into bile acid metabolism and its physiological implications .
Cellular Effects
In the context of cellular effects, 5beta-Cholanic acid has been found to exhibit anti-tumor effects on liver cancer through the CXCL16/CXCR6 pathway . It has been observed that 5beta-Cholanic acid combined with other compounds exhibited significant tumor suppressive effects in the orthotopic liver tumor model .
Molecular Mechanism
At the molecular level, 5beta-Cholanic acid interacts with enzymes involved in bile acid synthesis, modulating their activity and ultimately influencing the production of bile acids . Its mechanism of action involves the activation of specific metabolic pathways that lead to the conversion of cholesterol into bile acids, thereby contributing to the maintenance of cholesterol homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the absorption-enhancing effects of glycol chitosan modified by 5beta-Cholanic acid nanoparticles (5beta-CHA/GC-NPs) on a drug with poor absorption in the intestine were studied by the method of in situ closed loop . The results showed that 5beta-CHA/GC-NPs markedly increased the absorption of insulin and FDs in the jejunum, ileum, and colon .
Dosage Effects in Animal Models
In animal models, the effects of 5beta-Cholanic acid vary with different dosages . For instance, in vivo experiments found that a combination of 5beta-Cholanic acid with other compounds exhibited significant tumor suppressive effects in the orthotopic liver tumor model .
Metabolic Pathways
5beta-Cholanic acid is involved in the primary bile acid biosynthesis pathway . It plays a role in the conversion of cholesterol into primary bile acids in the liver, contributing to the maintenance of cholesterol homeostasis .
Transport and Distribution
The transport and distribution of 5beta-Cholanic acid within cells and tissues are facilitated by its incorporation into nanoparticles, which enhances its absorption by intestinal membranes .
准备方法
合成路线和反应条件: 熊去氧胆酸可以通过微生物过程合成,该过程涉及在特定微生物存在下对β-谷甾醇进行生物转化 . 这个过程涉及多个酶促步骤,将甾醇转化为熊去氧胆酸。
工业生产方法: 熊去氧胆酸的工业生产通常涉及使用微生物发酵工艺。 这些工艺利用特定菌株将植物甾醇转化为胆汁酸,包括熊去氧胆酸 .
化学反应分析
反应类型: 熊去氧胆酸会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的结构和增强其生物活性至关重要。
常用试剂和条件: 熊去氧胆酸反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应通常在受控条件下进行,以确保所需产物的形成。
主要形成的产物: 熊去氧胆酸反应形成的主要产物包括具有增强生物活性的衍生物。 例如,熊去氧胆酸的氧化会导致熊去氧胆酸的形成,熊去氧胆酸具有重要的治疗应用 .
相似化合物的比较
熊去氧胆酸在化学上与其他胆汁酸有关,如熊去氧胆酸、熊果酸和脱氢(11,12)熊果酸内酯 . 虽然所有这些化合物都具有相似的结构,但熊去氧胆酸在其拯救线粒体功能的能力方面是独一无二的。 例如,熊去氧胆酸因其肝保护特性而被广泛使用,但熊去氧胆酸在某些神经保护应用中显示出优越的疗效 .
结论
熊去氧胆酸是一种用途广泛的胆汁酸,在科学研究和治疗应用中具有巨大潜力。它独特的化学性质和进行各种反应的能力使其成为化学、生物学和医学领域中宝贵的化合物。
属性
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKLZQLYODPWTM-LVVAJZGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021288 | |
| Record name | 5beta-Cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546-18-9 | |
| Record name | 5β-Cholanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholanic acid, (5beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ursocholanic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5beta-Cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLANIC ACID, (5.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970EKW2JTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 5β-Cholanic acid itself might not be the primary focus of many studies, its structural analogs, like Ursodeoxycholic acid (UDCA), offer valuable insights. Research suggests that UDCAs exert a cytoprotective effect, potentially through the activation of the AKT survival pathway []. This activation is linked to increased ATP levels in neuronal cells exposed to mitochondrial toxins, highlighting a potential mechanism for mitigating mitochondrial dysfunction [].
A: 5β-Cholanic acid has the molecular formula C24H40O2. Its molecular weight is 360.57 g/mol. Specific spectroscopic data can vary depending on the derivatives and modifications present. For detailed spectroscopic analysis, refer to publications focusing on specific derivatives, like (-)-3,7-Dioxo-5β-cholanic acid [] or (-)-3,6-Dioxo-5β-cholanic acid hemihydrate [].
ANone: The provided research does not focus on catalytic properties or applications of 5β-Cholanic acid. The focus leans towards its derivatives and their biological activities, particularly within the context of bile acid metabolism and potential therapeutic applications.
A: Yes, molecular mechanics calculations have been employed to confirm the configuration of 3α,7α,12α-triacetoxy-5β-cholanic acid, a steroid isolated from a Formosan soft coral []. This highlights the use of computational methods for structural elucidation and understanding the three-dimensional properties of 5β-cholanic acid derivatives.
A: Research on Lithocholic acid, a monohydroxy-5β-cholanic acid derivative, reveals its role in promoting colorectal cancer cell invasion and migration []. This suggests that modifications to the 5β-Cholanic acid backbone, like the introduction of specific hydroxyl groups, can significantly impact biological activity. Further SAR studies focusing on 5β-Cholanic acid derivatives could unveil structural features crucial for their activity and potential therapeutic applications.
ANone: The provided research papers primarily focus on the biological activity and potential therapeutic applications of 5β-Cholanic acid and its derivatives. Information regarding SHE regulations, risk minimization, responsible practices, ecotoxicological effects, and environmental degradation is not discussed within these studies.
A: While direct information on the in vitro and in vivo efficacy of 5β-Cholanic acid is limited within the provided research, studies on related compounds like Ursodeoxycholic acid (UDCA) offer valuable insights. UDCAs have demonstrated efficacy in rescuing mitochondrial function in Parkinson's disease models using patient fibroblasts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


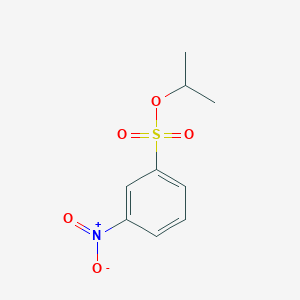
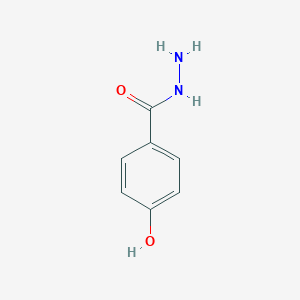

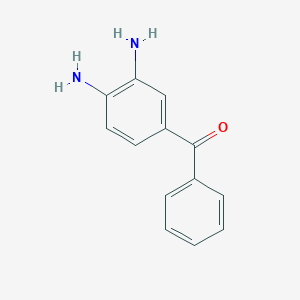
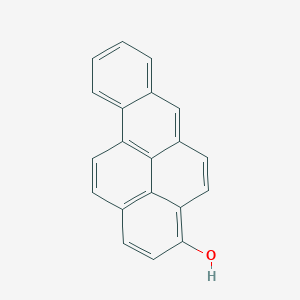
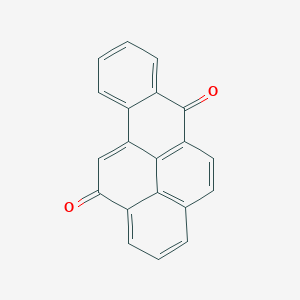
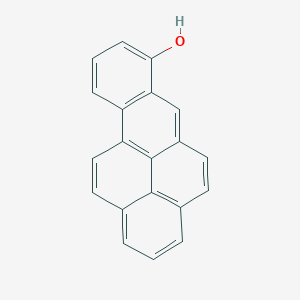
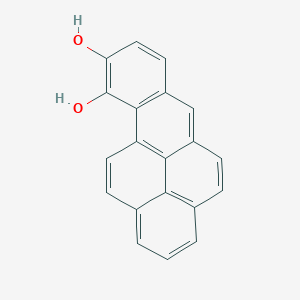
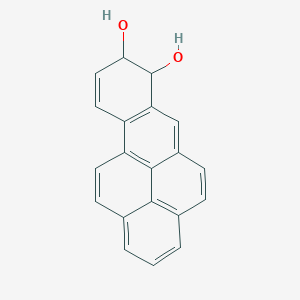

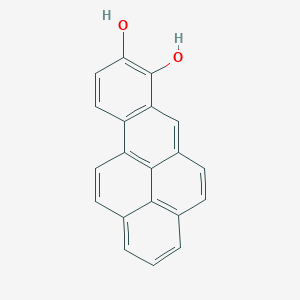
![benzo[a]pyren-9-ol](/img/structure/B196084.png)
